molecular formula C17H13N3O4 B2954550 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 371918-01-3

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2954550
CAS RN: 371918-01-3
M. Wt: 323.308
InChI Key: OGUHQZFVUHJVJJ-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MNPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

A series of compounds, including the formylpyrazole analogues, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown promising in vitro antimicrobial activities against various pathogens and possess significant DPPH and hydroxyl free radical scavenging abilities, indicating their potential as antimicrobial and antioxidant agents (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Optical and Material Science

Pyrazole-based derivatives have been studied for their photophysical properties and potential applications in material science. For instance, pyrazole-based D-π-A derivatives exhibit significant absorption wavelengths and have been analyzed using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), revealing high first order hyperpolarizability. These properties suggest their use in nonlinear optical (NLO) applications, contributing to advancements in optical materials and technologies (Lanke & Sekar, 2016).

Molecular Docking Studies

The synthesized pyrazole derivatives have also been subject to molecular docking studies, which help in understanding their interaction with biological targets. This research avenue is crucial for drug design and development, providing insights into the potential therapeutic applications of these compounds.

Advanced Synthesis Techniques

Research has explored the efficient synthesis of pyrazole derivatives using green chemistry approaches and ultrasound-assisted methods. These advanced synthesis techniques not only offer novel compounds with potential scientific applications but also contribute to the development of more sustainable and efficient chemical synthesis processes (Zolfigol et al., 2013).

Antimicrobial Activity of Chitosan Schiff Bases

Novel chitosan Schiff bases derived from heterocyclic pyrazole moieties have been synthesized and characterized for their antimicrobial activity. These studies highlight the versatility of pyrazole derivatives in enhancing the antimicrobial properties of chitosan, opening new avenues for the development of antimicrobial materials (Hamed et al., 2020).

properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-24-16-8-7-12(9-15(16)20(22)23)17-13(11-21)10-19(18-17)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUHQZFVUHJVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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